

# Physical and chemical properties of 4,6-Dibromodibenzofuran

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## Compound of Interest

Compound Name: *4,6-Dibromodibenzofuran*

Cat. No.: *B1348550*

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## 4,6-Dibromodibenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4,6-Dibromodibenzofuran** is a halogenated aromatic compound belonging to the dibenzofuran family. Dibenzofurans and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The introduction of bromine atoms to the dibenzofuran core at the 4 and 6 positions can significantly alter its physicochemical properties, reactivity, and biological profile. This technical guide provides a comprehensive overview of the known physical and chemical properties of **4,6-Dibromodibenzofuran**, along with general experimental approaches for its synthesis.

## Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **4,6-Dibromodibenzofuran**.

Property	Value	Source(s)
CAS Number	201138-91-2	<a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>6</sub> Br <sub>2</sub> O	<a href="#">[2]</a>
Molecular Weight	325.983 g/mol	<a href="#">[2]</a>
Appearance	White to off-white crystalline powder	
Melting Point	147 - 151 °C	
Boiling Point	396.0 ± 22.0 °C (Predicted)	
Solubility	No specific data available. Generally, bromination can increase solubility in organic solvents.	
Purity	Typically ≥98% (by GC)	

## Experimental Protocols

### Synthesis of 4,6-Dibromodibenzofuran

A specific, detailed experimental protocol for the synthesis of **4,6-Dibromodibenzofuran** is not readily available in the surveyed literature. However, a general approach for the synthesis of brominated dibenzofurans involves the electrophilic bromination of dibenzofuran. The regioselectivity of the bromination (i.e., the positions of the bromine atoms on the dibenzofuran ring system) is influenced by the reaction conditions, including the choice of brominating agent, solvent, and catalyst.

A plausible synthetic route to **4,6-Dibromodibenzofuran** would involve the direct bromination of dibenzofuran. Mechanistic analysis of bromination on aromatic structures suggests that positions 1, 4, 6, and 9 are highly susceptible to substitution reactions.[\[3\]](#)

#### General Procedure for Bromination of Dibenzofuran Derivatives:

One common method for the bromination of aromatic compounds is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in a

suitable solvent, and the presence of a radical initiator like AIBN (azobisisobutyronitrile) can influence the reaction pathway, favoring benzylic bromination if an alkyl substituent is present. For aromatic bromination, electrophilic conditions are generally required.

A synthesis of a 4,6-disubstituted dibenzofuran has been reported via a multi-step route involving a reductive radical arylation of benzene followed by cycloetherification, though this is a more complex approach not suitable for direct bromination.[\[4\]](#)[\[5\]](#)[\[6\]](#)

#### Purification:

Purification of the crude product would typically involve standard techniques such as:

- Recrystallization: Using a suitable solvent or solvent mixture to obtain a crystalline solid of high purity.
- Column Chromatography: Employing a stationary phase like silica gel and an appropriate eluent system to separate the desired product from any unreacted starting materials or byproducts.

## Spectral Data

### Mass Spectrometry

The National Institute of Standards and Technology (NIST) WebBook provides an entry for 4,6-dibromo-dibenzofuran, confirming its molecular formula and weight.[\[2\]](#) While the full mass spectrum is not directly provided in the initial search results, the database indicates the availability of gas chromatography data for this compound.[\[2\]](#)

### NMR and IR Spectroscopy

Specific experimental  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectra for **4,6-Dibromodibenzofuran** are not available in the public databases and literature surveyed for this guide. For reference, the spectral data of the parent compound, dibenzofuran, are available and can serve as a basis for predicting the expected spectral features of its brominated derivative.

## Biological Activity and Signaling Pathways

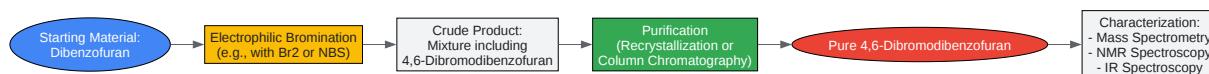
There is currently no specific information available in the scientific literature detailing the biological activity or the interaction of **4,6-Dibromodibenzofuran** with any signaling pathways.

However, studies on polybrominated dibenzofurans (PBDFs) in general have shown that they can exhibit biological effects similar to their chlorinated counterparts, the polychlorinated dibenzofurans (PCDFs).<sup>[7][8][9]</sup> These effects are often mediated through binding to the aryl hydrocarbon receptor (AhR), a cytosolic transcription factor.<sup>[7][8]</sup> This interaction can lead to a range of toxicological responses. Given the structural similarity, it is plausible that **4,6-Dibromodibenzofuran** could also interact with this receptor. Polybrominated dibenzofurans are also considered potential human carcinogens.<sup>[8][10]</sup>

Due to the lack of specific data on the interaction of **4,6-Dibromodibenzofuran** with any signaling pathways, the mandatory visualization of these pathways using Graphviz could not be fulfilled.

## Logical Relationships in Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis and characterization of **4,6-Dibromodibenzofuran** based on the information gathered.



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Caption: Generalized workflow for the synthesis and characterization of **4,6-Dibromodibenzofuran**.

## Conclusion

**4,6-Dibromodibenzofuran** is a dibenzofuran derivative with defined physical properties. While a specific, detailed protocol for its synthesis is not readily available, it can likely be prepared through the electrophilic bromination of dibenzofuran. A significant gap exists in the publicly available literature regarding its detailed spectral characterization (NMR and IR) and its biological activity, particularly its interaction with cellular signaling pathways. Further research is

required to elucidate these aspects and to fully understand the potential applications of this compound in drug development and other scientific fields. The toxicological profile of related polybrominated dibenzofurans suggests that appropriate safety precautions should be taken when handling this compound.

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